A Comprehensive Technical Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: A Keystone Intermediate in Kinase Inhibitor Discovery
A Comprehensive Technical Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: A Keystone Intermediate in Kinase Inhibitor Discovery
This guide provides an in-depth analysis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a pivotal heterocyclic compound in contemporary medicinal chemistry. We will explore its fundamental properties, strategic importance in the synthesis of targeted therapeutics, and practical methodologies for its application in research and development. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights.
Core Compound Identification and Physicochemical Properties
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a substituted pyrazolopyrimidine, a class of compounds recognized for its structural analogy to endogenous purines. This structural mimicry is the cornerstone of its utility, allowing derivatives to function as competitive inhibitors for a host of ATP-dependent enzymes, most notably protein kinases.
CAS Number: 42754-97-2[1]
The accurate identification of this compound by its CAS number is critical for procurement, regulatory compliance, and unambiguous scientific communication.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are summarized in the table below. These parameters are essential for designing synthetic protocols, understanding its solubility characteristics, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄O | [1] |
| Molecular Weight | 170.56 g/mol | [1] |
| Boiling Point | 312.1°C at 760 mmHg | [1] |
| Density | 2.09 g/cm³ | [1] |
| Flash Point | 142.6°C | [1] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Strategic Importance in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the domain of oncology. Its derivatives have been extensively investigated and developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
The strategic value of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one lies in the reactivity of its 6-chloro substituent. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide array of functional groups and molecular fragments. This chemical tractability allows for the systematic exploration of the chemical space around the pyrazolopyrimidine core, a fundamental activity in lead optimization.
Causality in Experimental Design: The choice of nucleophile in an SNAr reaction with this intermediate is a deliberate decision driven by the specific biological target. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the nucleophile is often an aniline derivative designed to occupy the hydrophobic pocket of the ATP-binding site.[2][3] The pyrazolo[3,4-d]pyrimidine core itself mimics the adenine ring of ATP, anchoring the inhibitor within the active site.
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a well-validated target in oncology.[3] Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and survival. Derivatives of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one have been instrumental in the development of both wild-type and mutant-selective EGFR inhibitors.
The following diagram illustrates the general strategy for synthesizing EGFR inhibitors from this key intermediate and depicts the central role of EGFR in cell signaling.
Caption: Synthetic utility and biological target of pyrazolopyrimidine derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution
This section provides a representative, self-validating protocol for the nucleophilic aromatic substitution on 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. The successful formation of the product can be readily verified by standard analytical techniques such as TLC, LC-MS, and NMR.
Objective: To synthesize a 6-amino-substituted pyrazolo[3,4-d]pyrimidine derivative, a common structural motif in kinase inhibitors.
Materials:
-
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (1.0 eq)
-
Desired amine nucleophile (e.g., 4-methoxyaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent and Base Addition: Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M). Add DIPEA (2.0 eq) to the mixture. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 80-100°C. The optimal temperature may vary depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid. Follow with a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
The following diagram outlines this experimental workflow.
Caption: Workflow for nucleophilic aromatic substitution.
Safety and Handling
While a specific, comprehensive safety data sheet for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is not widely available, data from structurally related compounds suggest that it should be handled with care.
-
GHS Classification (Predicted): Based on available data for similar compounds, it may be classified as a skin irritant.[1] General GHS classifications for related pyrazolopyrimidines include warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[6] Do not eat, drink, or smoke when handling this chemical.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is more than just a chemical intermediate; it is a strategic building block that has enabled the discovery and development of a multitude of potent and selective kinase inhibitors. Its value is derived from the convergence of a biologically relevant core scaffold and a synthetically versatile reactive site. A thorough understanding of its properties, reactivity, and safe handling is paramount for any research program aiming to leverage the rich pharmacology of the pyrazolo[3,4-d]pyrimidine family of compounds.
References
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
-
Safety Data Sheet - 5-(2-Ethoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. Angene Chemical. Available at: [Link]
-
SAFETY DATA SHEET. ADAMA. Available at: [Link]
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clausiuspress.com [clausiuspress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
